3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid
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Overview
Description
Cyclopropanepropanoic acid, b-oxo-1-(trifluoromethyl)- is a chemical compound with the molecular formula C7H7F3O3. It is characterized by the presence of a cyclopropane ring, a propanoic acid group, a ketone group, and a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanepropanoic acid, b-oxo-1-(trifluoromethyl)- typically involves the reaction of cyclopropane derivatives with trifluoromethyl ketones under specific conditions. One common method includes the use of cyclopropane carboxylic acid as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanepropanoic acid, b-oxo-1-(trifluoromethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
Cyclopropanepropanoic acid, b-oxo-1-(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopropanepropanoic acid, b-oxo-1-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The cyclopropane ring and ketone group also contribute to its unique reactivity and potential biological effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanepropanoic acid
- Cyclopropanepropanoic acid, b-oxo-1-(methyl)-
- Cyclopropanepropanoic acid, b-oxo-1-(ethyl)-
Uniqueness
Cyclopropanepropanoic acid, b-oxo-1-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
1000525-62-1 |
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Molecular Formula |
C7H7F3O3 |
Molecular Weight |
196.12 g/mol |
IUPAC Name |
3-oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid |
InChI |
InChI=1S/C7H7F3O3/c8-7(9,10)6(1-2-6)4(11)3-5(12)13/h1-3H2,(H,12,13) |
InChI Key |
QAEJOINILSCGBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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